molecular formula C11H14O2 B11715230 1-Cyclopropyl-2,4-dimethoxybenzene

1-Cyclopropyl-2,4-dimethoxybenzene

Cat. No.: B11715230
M. Wt: 178.23 g/mol
InChI Key: UQZXNUWCWFXFPT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,4-dimethoxybenzene (CAS 1158985-15-9) is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This substituted benzene derivative features a cyclopropyl group and two methoxy substituents on the aromatic ring, a structure of significant interest in advanced chemical research and development. The primary research value of this compound lies in its application in medicinal chemistry and organic synthesis. The cyclopropyl group is a valuable structural motif in the design of small molecule drugs. Incorporating a cyclopropane ring into molecular structures is a established strategy to increase biological activity, fix conformational states, and improve key pharmacokinetic properties such as metabolic stability and water solubility . Researchers utilize this compound as a synthetic intermediate or building block for the development of potential therapeutic agents, including those targeting cardiovascular diseases, central nervous system (CNS) disorders, and cancer . The compound is typically characterized by analytical techniques including NMR and mass spectrometry. It is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-cyclopropyl-2,4-dimethoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-9-5-6-10(8-3-4-8)11(7-9)13-2/h5-8H,3-4H2,1-2H3

InChI Key

UQZXNUWCWFXFPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)OC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1 Cyclopropyl 2,4 Dimethoxybenzene

Direct Construction of the 1-Cyclopropyl-2,4-dimethoxybenzene Core

The most straightforward approaches to this compound involve either introducing a cyclopropyl (B3062369) group onto a pre-existing dimethoxybenzene ring or performing dimethoxylation on a cyclopropylbenzene-based starting material.

Cyclopropylation Reactions on Dimethoxybenzene Precursors

The introduction of a cyclopropyl ring onto an aromatic core can be achieved through several methods. Starting from 1,3-dimethoxybenzene (B93181), the cyclopropyl group must be installed at the C1 position. Given the ortho, para-directing nature of the methoxy (B1213986) groups, reactions often target the highly activated C4 position. Therefore, a directed metalation or a pre-functionalized substrate might be necessary to achieve the desired C1 substitution.

One potential route involves a metal-catalyzed cross-coupling reaction. For instance, a palladium-catalyzed direct cyclopropylation could be envisioned, although such reactions have been more commonly reported for heterocycles. nih.gov A hypothetical approach would involve the coupling of a C1-halogenated or C1-metalated 2,4-dimethoxybenzene with a cyclopropylating agent.

A more classic approach is the Simmons-Smith reaction or its variants on a precursor containing a double bond. This would involve a multi-step sequence, for example, starting from 2,4-dimethoxybenzaldehyde. A Wittig reaction could introduce a vinyl group, which could then be subjected to cyclopropanation.

Table 1: Representative Catalytic Systems for Cyclopropylation This table presents general methods that could be adapted for the synthesis of the target compound.

MethodCatalyst/ReagentSubstrate TypeGeneral Reference
Palladium-Catalyzed Direct CyclopropylationPalladium catalyst (e.g., Pd(OAc)₂)Aryl halides/triflates and cyclopropyl boronic acids nih.gov
Simmons-Smith ReactionDiethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂)Alkenes (e.g., 1-vinyl-2,4-dimethoxybenzene)N/A
Kulinkovich ReactionTitanium(IV) isopropoxide and a Grignard reagentEsters (to form cyclopropanols, followed by reduction)N/A

Dimethoxylation Strategies Applied to Cyclopropylbenzene (B146485) Analogues

The alternative strategy involves adding two methoxy groups to a cyclopropylbenzene scaffold. This route is challenging due to the directing effects of the cyclopropyl group, which is known to be ortho, para-directing in electrophilic aromatic substitution reactions. Achieving the specific 2,4-dimethoxy substitution pattern on an unsubstituted cyclopropylbenzene ring via sequential electrophilic additions would be difficult, as the initial methoxylation would likely occur at the para position, directing the second methoxy group to an ortho position relative to the first, yielding 1-cyclopropyl-2,5-dimethoxybenzene.

A more viable approach would start with a pre-functionalized cyclopropylbenzene. For instance, synthesis could begin from a phenol (B47542) or aniline (B41778) derivative of cyclopropylbenzene, allowing for more controlled introduction of the methoxy groups through reactions like the Williamson ether synthesis or Sandmeyer reactions, respectively.

Multicomponent and Cascade Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.govnih.gov While no specific MCR has been reported for the direct synthesis of this compound, cascade reactions could be designed. A potential cascade could involve an initial reaction to form a substituted cyclohexene (B86901) ring, followed by an aromatization step. However, such routes are speculative and would require significant methodological development.

Chemo- and Regioselective Synthesis Approaches

Achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring is a primary challenge of regioselectivity.

Starting from 1,3-dimethoxybenzene: Electrophilic reactions, such as Friedel-Crafts acylation, would preferentially occur at the C4 position due to the strong activating and directing effects of both methoxy groups. To achieve substitution at C1 (the position between the two methoxy groups), a directed ortho-metalation (DoM) strategy could be employed. For example, lithiation of 1,3-dimethoxybenzene could potentially be directed to the C2 position, but subsequent functionalization at C1 would remain a challenge.

Starting from Cyclopropylbenzene: As mentioned, the cyclopropyl group is an ortho, para-director. A direct, sequential two-step electrophilic methoxylation is unlikely to yield the desired 2,4-dimethoxy isomer. Therefore, a regiocontrolled synthesis would necessitate a more elaborate strategy involving blocking groups or starting with a cyclopropylbenzene derivative that already contains substituents to direct the methoxy groups to the correct positions.

Enantioselective Synthesis of Chiral Analogues

The target molecule itself is achiral. However, the introduction of substituents on the cyclopropane (B1198618) ring or the benzene ring could create chiral analogues. Enantioselective synthesis would focus on the stereocontrolled construction of the cyclopropane ring. Several powerful methods exist for asymmetric cyclopropanation. researchgate.netnih.gov

For instance, an asymmetric catalytic [3+2] photocycloaddition of an aryl cyclopropyl ketone could be adapted to build a densely substituted chiral cyclopentane, which could then be further elaborated. nih.gov More directly, the asymmetric cyclopropanation of a 1-vinyl-2,4-dimethoxybenzene precursor using a chiral catalyst, such as a copper or rhodium complex with a chiral ligand, could provide enantioenriched cyclopropyl products. Organocatalysis also offers robust methods for the enantioselective synthesis of cyclopropane derivatives through Michael-initiated ring-closure (MIRC) reactions. researchgate.netresearchgate.net

Table 2: Example of Organocatalytic Enantioselective Cyclopropanation This table illustrates a general strategy applicable for creating chiral cyclopropanes, based on reported literature for different substrates.

Reaction TypeCatalystReactantsYieldEnantiomeric Excess (ee)Reference
Michael/Alkylation Cascade(DHQ)₂AQN4-Arylidenepyrazol-5-ones and Diethyl 2-bromomalonate30-83%26-93% researchgate.net
[2+1] CycloadditionSquaramide Catalyst2-Arylidene-1,3-indanediones and 3-BromooxindolesHighExcellent researchgate.net

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns

Electrophilic Aromatic Substitution Studies on 1-Cyclopropyl-2,4-dimethoxybenzene

The benzene (B151609) ring in this compound is highly activated towards electrophilic attack due to the presence of two strongly activating methoxy (B1213986) groups and the activating cyclopropyl (B3062369) substituent. The directing effects of these groups determine the regioselectivity of substitution reactions.

Nitration Reaction Pathways and Product Distribution

While specific studies on the nitration of this compound are not extensively documented in the provided search results, the outcome can be predicted based on the directing effects of the substituents. The two methoxy groups at positions 2 and 4, along with the cyclopropyl group at position 1, are all ortho-, para-directing. The high electron density of the aromatic ring suggests that nitration would proceed under mild conditions.

In a related compound, 2-fluoro-1,4-dimethoxybenzene, nitration with nitric acid at low temperatures resulted in the substitution at the position para to the fluoro group, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com For this compound, the positions ortho and para to the activating groups are potential sites for nitration. The positions C5 and C6 are ortho to one of the methoxy groups, and C3 is ortho to the other. C5 is also para to the cyclopropyl group. The steric hindrance from the adjacent cyclopropyl and methoxy groups would likely influence the final product distribution.

Table 1: Predicted Regioselectivity in the Nitration of this compound

PositionActivating Groups Directing to this PositionSteric HindrancePredicted Reactivity
3Ortho to -OCH3 at C2, Ortho to -OCH3 at C4ModerateLikely minor product
5Para to Cyclopropyl at C1, Ortho to -OCH3 at C4LowLikely major product
6Ortho to Cyclopropyl at C1, Ortho to -OCH3 at C2HighLikely minor product

Halogenation Mechanisms and Regioselectivity

Similar to nitration, the halogenation of this compound is expected to be facile due to the activated nature of the aromatic ring. The regioselectivity will again be dictated by the directing effects of the substituents.

Studies on the bromination of related dimethoxybenzene compounds have shown that substitution occurs at the most activated and sterically accessible positions. For instance, visible light-mediated oxidative halogenation can be a method for such transformations. uni-regensburg.de Given the electronic properties of this compound, halogenation would likely occur at the C5 position, which is para to the cyclopropyl group and ortho to the C4-methoxy group, representing a sterically accessible and electronically enriched site.

Oxidative Transformation Mechanisms

The presence of the electron-rich dimethoxybenzene core and the strained cyclopropyl ring makes this compound susceptible to oxidative transformations, which can proceed through different mechanisms depending on the oxidant and reaction conditions.

Anodic Oxidation Processes and Electrochemical Behavior

The anodic oxidation of 1,2-dimethoxy-4-prop-1-enylbenzene, a related compound, has been investigated to understand its reaction mechanism and characterize the oxidation products. rsc.org The electrochemical oxidation of 1,4-dimethoxybenzene (B90301) derivatives often leads to the formation of quinone derivatives. researchgate.net For this compound, anodic oxidation is expected to initially involve the removal of an electron from the aromatic ring to form a radical cation. This intermediate can then undergo further reactions, such as nucleophilic attack by the solvent or supporting electrolyte, or rearrangement. The cyclopropyl group can also participate in the electrochemical process, potentially leading to ring-opening products. The exact products would depend on the applied potential, solvent system, and electrode material.

Chemical Oxidation Methods (e.g., Cerium(IV)-mediated Reactions)

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a potent one-electron oxidant commonly used for the oxidation of electron-rich aromatic compounds. samaterials.comresearchgate.net The oxidation of cyclopropylarenes with CAN has been shown to proceed via the formation of a radical cation. rsc.org In the case of cyclopropylbenzene (B146485), this leads to the ring-opening of the cyclopropyl group to form 1-phenylpropane-1,3-diyl dinitrate. rsc.org

For this compound, treatment with CAN would likely result in the formation of the corresponding radical cation. This intermediate can then undergo two competing pathways: attack on the aromatic ring or opening of the cyclopropyl ring. Given the high strain of the cyclopropane (B1198618) ring and the stability of the resulting radical, ring-opening is a highly probable outcome. The electron-donating methoxy groups would further facilitate the initial oxidation step. The reaction of catechol and hydroquinone (B1673460) methyl ethers with CAN typically yields quinones. samaterials.com

Table 2: Expected Products from Cerium(IV)-mediated Oxidation of this compound

Reaction PathwayIntermediateExpected Product Type
Aromatic OxidationAromatic Radical CationQuinone derivatives
Cyclopropyl Ring OpeningCyclopropylarene Radical CationRing-opened dinitrate or other solvent-trapped products

Radical Cation Formation and Reactivity

The formation of a radical cation is a key step in the oxidative transformations of this compound. This species can be generated both electrochemically and through chemical oxidation with reagents like CAN. rsc.orgvt.edu The reactivity of the this compound radical cation is dictated by the distribution of spin and charge. The positive charge is delocalized over the aromatic ring and the cyclopropyl group.

Studies on cyclopropylarene radical cations have shown that the cyclopropane ring can undergo facile ring-opening. rsc.orgvt.edu This process is often stereospecific and can be influenced by the substitution pattern on both the aromatic ring and the cyclopropyl group. The stability of the cyclopropyl radical and cation has been the subject of theoretical and experimental investigations. nih.govresearchgate.net The radical cation of this compound is expected to be highly reactive, with the ring-opening pathway competing with substitution reactions on the aromatic ring. The presence of two methoxy groups can influence the stability and subsequent reaction pathways of the radical cation intermediate.

Reactivity of the Cyclopropyl Ring

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts properties akin to a carbon-carbon double bond. This feature is central to its reactivity, particularly in reactions that lead to the opening of the ring. The presence of the electron-donating 2,4-dimethoxyphenyl group significantly influences this reactivity, often facilitating reactions by stabilizing cationic or radical intermediates.

Ring-Opening Reactions and Associated Mechanisms

The ring-opening of cyclopropanes is a common transformation, typically promoted by electrophiles, acids, or through radical pathways. In the case of this compound, the electron-rich aromatic ring plays a crucial role in activating the cyclopropyl group towards cleavage.

Acid-Catalyzed Ring-Opening: Under acidic conditions, particularly with Lewis acids or strong Brønsted acids, the cyclopropane ring can be opened. The mechanism generally proceeds through protonation or coordination of the Lewis acid to an acceptor group (if present) or through interaction with the cyclopropyl ring itself, leading to a stabilized carbocationic intermediate. For aryl-substituted cyclopropanes, this attack typically occurs at the benzylic position. rsc.org The highly electron-rich 2,4-dimethoxybenzene ring would strongly stabilize a positive charge at this position.

The general mechanism, often a Friedel-Crafts type reaction, involves the generation of a 1,3-dipole equivalent from the cyclopropane, which can then be trapped by a nucleophile. rsc.orgrsc.org In reactions where an external nucleophile attacks a donor-acceptor (D-A) cyclopropane, the Lewis acid activates the acceptor group, making the benzylic position more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage. rsc.org While this compound itself is not a classic D-A cyclopropane, its reaction with strong electrophiles could induce a similar polarization and subsequent ring-opening. For instance, Brønsted acids like triflic acid (TfOH) in solvents like hexafluoroisopropanol (HFIP) have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes. nih.gov

A plausible mechanism for the acid-catalyzed ring-opening of this compound in the presence of a nucleophile (NuH) would involve the formation of a stabilized benzylic cation, which is then trapped by the nucleophile.

Table 1: Catalysts and Conditions for Cyclopropane Ring-Opening

Catalyst Type Example Typical Conditions Role of Catalyst
Lewis Acid Yb(OTf)₃, SnCl₄ Refluxing solvent (e.g., chlorobenzene) Coordination to an acceptor group to enhance electrophilicity. rsc.orgrsc.org
Brønsted Acid Triflic Acid (TfOH) Hexafluoroisopropanol (HFIP) Protonation to generate a carbocationic intermediate. rsc.orgnih.gov

Cycloaddition Reactions Involving the Cyclopropyl Moiety

The strained C-C bonds of the cyclopropyl ring allow it to act as a three-carbon synthon in various cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered rings. researchgate.netscispace.com These reactions are often catalyzed by Lewis acids, which facilitate the ring-opening to form a zwitterionic or diradical intermediate that can be trapped by a dipolarophile. researchgate.netuni-regensburg.de

For this compound, the electron-donating nature of the dimethoxyphenyl group makes it an electron-rich donor cyclopropane. Such compounds can participate in [3+2] cycloadditions with suitable electron-deficient partners. For example, N-aryl cyclopropylamines have been shown to undergo photoredox-catalyzed [3+2] cycloadditions with electron-rich olefins. nih.govsemanticscholar.org A similar radical-cation mediated pathway could be envisioned for this compound.

Furthermore, formal [3+2] cycloadditions of electron-rich aryl epoxides with alkenes under Lewis acid catalysis have been reported, suggesting that similar three-membered ring systems can act as 1,3-dipole synthons. mdpi.com The reaction of this compound with a strong electrophile or under photoredox conditions could generate a 1,3-dipole intermediate, which would then react with a dipolarophile like an alkene or an aldehyde to yield a five-membered carbocycle.

Table 2: Examples of Cycloaddition Reactions with Cyclopropane Derivatives

Reaction Type Reaction Partner Product Type Key Features
[3+2] Cycloaddition Alkenes, Aldehydes, Imines Five-membered rings (e.g., cyclopentanes, tetrahydrofurans) Often requires Lewis acid or photoredox catalysis; proceeds via a 1,3-dipole intermediate. researchgate.netscispace.comnih.gov
[4+3] Cycloaddition Dienes Seven-membered rings Less common, but possible with appropriately activated cyclopropanes.

Reactivity at the Methoxy Substituents

The methoxy groups on the benzene ring are generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenols.

Demethylation Pathways

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed in the final stages of natural product synthesis. The most common and effective reagent for this purpose is boron tribromide (BBr₃). ufp.pt

The mechanism of BBr₃-mediated ether cleavage has been a subject of detailed study. It is now understood to proceed via a more complex pathway than simple nucleophilic attack of bromide. core.ac.uknih.gov

Adduct Formation: The Lewis acidic BBr₃ coordinates to the ether oxygen, forming an oxonium ion adduct.

Bimolecular Bromide Transfer: For primary alkyl ethers like the methoxy group, a bimolecular mechanism is proposed where a second molecule of the ether-BBr₃ adduct acts as the bromide donor, attacking the methyl group of the first adduct. ufp.pt

Product Formation: This transfer results in the formation of methyl bromide (MeBr), and a phenoxy-dibromoborane (ArOBBr₂), which upon aqueous workup, hydrolyzes to the corresponding phenol (B47542).

Recent computational and experimental studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through a three-cycle mechanism. core.ac.uknih.gov This process would be applicable to this compound, leading to the sequential or complete demethylation to form the corresponding dihydroxy- or monohydroxy-monomethoxy cyclopropylbenzene derivatives.

Table 3: Reagents for Aryl Ether Demethylation

Reagent Typical Conditions Mechanism Notes
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature (-78 °C to rt) Lewis acid activation followed by nucleophilic attack of bromide. ufp.ptnih.gov Highly effective, but stoichiometric and requires careful handling.
HBr or HI High temperatures Sₙ2 reaction Harsh conditions, may not be suitable for sensitive substrates.

Radical and Carbene Reactions in the Context of this compound

The unique electronic properties of the cyclopropyl group and the electron-rich aromatic system also influence their reactivity towards radicals and carbenes.

Radical Reactions: The formation of cyclopropylarene radical cations is a key step in certain oxidative reactions. vt.edu The high C-H bond dissociation energy of the cyclopropyl ring makes it relatively resistant to hydrogen atom abstraction compared to other alkyl groups. hyphadiscovery.com However, one-electron oxidation of arylcyclopropanes can lead to the formation of a radical cation. The fate of this intermediate depends on the reaction conditions. In the presence of nucleophiles like methanol, this can lead to ring-opening products. vt.edu The stability of the radical cation would be enhanced by the electron-donating dimethoxy groups in this compound. Studies on cyclopropylamine (B47189) radical cations have shown they can initiate cascade radical cyclization sequences. chemrxiv.org

Carbene Reactions: Carbenes are highly reactive intermediates that can undergo insertion into C-H bonds or addition across double bonds. openstax.orglibretexts.org While the reaction of a carbene with an alkene is a common method for forming a cyclopropane, the reactions of carbenes with a pre-existing cyclopropane are less common but can occur. libretexts.orgfiveable.me Carbene insertion into the C-H bonds of the cyclopropyl ring or the aromatic ring of this compound is a possibility. The high s-character of the cyclopropyl C-H bonds might make them less susceptible to insertion than typical alkane C-H bonds. Competition between insertion into the cyclopropyl C-H, aromatic C-H, and methoxy C-H bonds would be expected, with the outcome depending on the specific carbene used. Engineered "carbene transferases" have shown the ability to favor cyclopropanation over C-H or N-H insertion, highlighting the subtle factors that control this competition. nih.gov

No Publicly Available Research Found on Metal-Catalyzed Transformations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the metal-catalyzed transformations of the chemical compound this compound could be identified. Consequently, the elucidation of its reaction mechanisms and the investigation of its reactivity patterns in this context, as requested, cannot be provided.

While the field of organometallic chemistry extensively covers the metal-catalyzed reactions of related structures, such as cyclopropylarenes and substituted benzenes, specific studies focusing on this compound as a substrate in these transformations appear to be absent from the public domain.

General principles of metal-catalyzed reactions, such as cross-coupling and C-H activation, are well-established for a wide array of organic molecules. These reactions typically involve catalytic cycles with transition metals like palladium, nickel, copper, or rhodium, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of substrates in these transformations is influenced by factors such as the nature of the metal catalyst, the ligands employed, and the electronic and steric properties of the substituents on the aromatic ring and the cyclopropyl group.

For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been widely applied to aryl halides and triflates. Similarly, the direct functionalization of C-H bonds has emerged as a powerful tool for molecular construction. The presence of the electron-donating dimethoxy groups on the benzene ring of this compound would be expected to influence its reactivity in such processes, as would the strained cyclopropyl ring, which can participate in various ring-opening or coupling reactions.

However, without specific experimental data from the scientific literature for this compound, any discussion of its behavior in metal-catalyzed transformations would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article. The creation of data tables with detailed research findings is therefore not possible.

The only available information found pertains to the use of this compound as an intermediate in the synthesis of more complex molecules via non-metal-catalyzed reactions, such as electrophilic aromatic substitution. This further underscores the lack of published research on its metal-catalyzed transformations.

Therefore, the section on "Metal-Catalyzed Transformations and Mechanistic Insights" for this compound cannot be generated at this time due to the absence of the necessary primary research data.

Advanced Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of protons and carbon atoms.

Proton (¹H) NMR spectroscopy for 1-cyclopropyl-2,4-dimethoxybenzene reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. In a typical ¹H NMR spectrum, the aromatic protons of similar compounds appear in the range of δ 6.3-7.4 ppm. chemicalbook.com For instance, in 1,4-dimethoxybenzene (B90301), the aromatic protons produce a singlet at approximately 6.83 ppm. rsc.orgchemicalbook.com The two methoxy groups in this compound are expected to show sharp singlet signals. For comparison, the methoxy protons in 1,4-dimethoxybenzene appear at around 3.75 ppm. rsc.orgchemicalbook.com The cyclopropyl group protons exhibit characteristic signals in the upfield region of the spectrum. The methine proton of the cyclopropyl group typically appears as a multiplet, while the methylene (B1212753) protons also show complex splitting patterns due to their diastereotopic nature. In cyclopropylbenzene (B146485), the methine proton signal is centered around δ 1.84 ppm, and the methylene protons are observed at approximately δ 0.66 and 0.91 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.3 – 7.0 m 3H
Methoxy-H (OCH₃) ~3.8 s 6H
Cyclopropyl-CH 1.8 – 2.0 m 1H
Cyclopropyl-CH₂ 0.6 – 1.0 m 4H

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons typically resonate in the region of δ 110-160 ppm. For 1,4-dimethoxybenzene, the carbon attached to the methoxy group appears at δ 153.8 ppm, and the other aromatic carbons at δ 114.7 ppm. rsc.orgchemicalbook.comwikipedia.org The carbons of the two methoxy groups are expected to have a chemical shift around δ 55-56 ppm. researchgate.net The cyclopropyl group's carbons are found in the upfield region, with the methine carbon appearing at a different chemical shift than the methylene carbons. In cyclopropylbenzene, the aromatic carbon attached to the cyclopropyl group is at δ 144.9 ppm, the other aromatic carbons are between δ 125.7 and 128.3 ppm, the cyclopropyl methine carbon is at δ 15.9 ppm, and the methylene carbons are at δ 9.4 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~150 – 160
Aromatic C-H & C-C ~98 – 130
Methoxy (OCH₃) ~55
Cyclopropyl-CH ~15
Cyclopropyl-CH₂ ~9

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent. This would confirm the presence of the methoxy (CH₃), cyclopropyl methine (CH), cyclopropyl methylene (CH₂), and aromatic methine (CH) groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, it would show correlations between the aromatic protons and their attached carbons, as well as the cyclopropyl protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the aromatic carbon they are attached to (C2 or C4). Also, correlations between the cyclopropyl methine proton and the aromatic carbon at position 1 (C1) would firmly establish the connection between the cyclopropyl ring and the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. epfl.ch This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₄O₂. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation and a more prominent molecular ion peak or a protonated molecule peak ([M+H]⁺). karsa.fi This is particularly useful for confirming the molecular weight of the compound. For this compound (molecular weight 178.23 g/mol ), a CI-MS experiment would be expected to show a strong signal at m/z 179, corresponding to the protonated molecule, thereby providing clear evidence of the molecular weight.

Analysis of Degradation and Transformation Products by MS

While specific studies on the degradation and transformation products of this compound using mass spectrometry (MS) are not extensively documented in publicly available literature, a predictive analysis of its fragmentation pattern can be made based on the known behavior of related chemical moieties. The primary ionization method considered here is electron impact (EI), which typically induces fragmentation.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several pathways, influenced by the stability of the resulting fragments. Key fragmentation patterns for aromatic compounds, ethers, and cyclopropyl groups are well-established. libretexts.org

Aromatic compounds often exhibit a strong molecular ion peak due to the stability of the benzene ring. libretexts.org Fragmentation of the methoxy groups is a probable initial step. The loss of a methyl radical (•CH₃) from one of the methoxy groups would result in a significant [M-15]⁺ peak. A subsequent loss of carbon monoxide (CO) from this fragment is also a common pathway for methoxy-substituted aromatics, leading to an [M-15-28]⁺ peak.

The cyclopropyl group introduces unique fragmentation possibilities. The parent molecular ion of cyclopropane (B1198618) itself shows a base peak at m/z 42, corresponding to [C₃H₆]⁺. docbrown.info In the context of this compound, the cyclopropyl ring could undergo rearrangement or fragmentation. Scission of the C-H bond on the cyclopropyl ring could lead to an [M-1]⁺ ion. docbrown.info More complex rearrangements involving the opening of the cyclopropyl ring are also possible.

The interaction between the cyclopropyl and the substituted benzene ring can also influence fragmentation. The formation of a stable tropylium (B1234903) ion or related structures through rearrangement is a characteristic feature in the mass spectra of many alkyl-substituted benzenes. youtube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Plausible Neutral Loss
[M]⁺178-
[M-1]⁺177H•
[M-15]⁺163•CH₃
[M-29]⁺149•C₂H₅ or •CHO
[M-30]⁺148CH₂O
[M-43]⁺135•C₃H₇ or •CH₃ & CO
[M-45]⁺133•COOH

This table is a predictive guide based on established fragmentation patterns of related functional groups and does not represent experimentally observed data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The benzene ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. chemicalbook.comnih.gov The C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Overtones and combination bands, which are characteristic of the substitution pattern on the benzene ring, may be observed in the 2000-1650 cm⁻¹ region.

The two methoxy groups (ethers) will show a strong, characteristic C-O stretching band. For aromatic ethers, this band is typically found in the range of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker band around 1075-1020 cm⁻¹ (symmetric stretch). The C-H stretching of the methyl groups will be observed in the 2960-2850 cm⁻¹ range. nist.govchemicalbook.com

The cyclopropyl group has distinctive vibrational modes due to its strained ring structure. The C-H stretching vibrations of the cyclopropyl ring are typically found at higher wavenumbers than those of alkanes, often above 3000 cm⁻¹. The ring deformation or "breathing" mode of the cyclopropane ring is expected around 1020-1000 cm⁻¹. chemicalbook.comnih.gov

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100-3000
C=C Stretch (in-ring)1600-1450
C-H Bending (out-of-plane)900-675
Ether (Methoxy)C-H Stretch (methyl)2960-2850
C-O Stretch (asymmetric)1275-1200
C-O Stretch (symmetric)1075-1020
CyclopropylC-H Stretch~3080
Ring Deformation1020-1000

This table is a predictive guide based on characteristic IR frequencies of functional groups found in similar molecules. chemicalbook.comnih.govnist.govchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported. However, valuable insights into its likely solid-state conformation and packing can be gleaned from crystallographic studies of related compounds, such as dimethoxybenzene derivatives and cyclopropyl-substituted aromatic systems. nih.govresearchgate.netnih.govnih.govmissouri.eduiucr.orgmdpi.com

Studies on various dimethoxybenzene derivatives have shown that the phenyl rings are generally planar. nih.govresearchgate.netiucr.org The methoxy groups may be oriented in the same plane as the aromatic ring or slightly out of plane, influenced by steric hindrance from adjacent substituents and intermolecular interactions within the crystal lattice. iucr.org

The cyclopropyl group, when attached to a benzene ring, typically adopts a bisected conformation where the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the aromatic ring. nih.govmissouri.edu This conformation allows for maximal orbital overlap between the cyclopropyl group and the π-system of the benzene ring. nih.gov

Table 3: Typical Crystallographic Parameters for Related Substituted Benzene Derivatives

Compound Class Crystal System Space Group Key Structural Features
Dimethoxybenzene DerivativesMonoclinic, TriclinicP2₁/c, P-1Planar or near-planar phenyl rings; varied methoxy group orientations. nih.govresearchgate.netiucr.orgmdpi.com
Cyclopropyl-Substituted AromaticsOrthorhombic, MonoclinicPbca, C2/cBisected conformation of the cyclopropyl group relative to the aromatic ring. nih.govnih.govmissouri.edu

This table provides a general overview based on published crystal structures of related compound classes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be predicted by considering the chromophores present in the molecule: the substituted benzene ring. The UV-Vis spectrum of benzene itself exhibits three main absorption bands originating from π→π* transitions, often referred to as the E₁, E₂, and B bands. spcmc.ac.in

Substitution on the benzene ring significantly affects the position (λ_max) and intensity (ε_max) of these absorption bands. The two methoxy groups are strong auxochromes, meaning they are electron-donating groups with non-bonding electrons that can interact with the π-system of the benzene ring. This interaction leads to a bathochromic (red) shift of the absorption bands to longer wavelengths and often an increase in their intensity. The cyclopropyl group also possesses some π-character and can interact with the aromatic ring, further influencing the electronic transitions.

For disubstituted benzenes, the positions of the substituents are crucial. In this compound, the 1,2,4-substitution pattern will result in specific shifts of the primary (E₂) and secondary (B) benzene bands. The primary band, typically around 204 nm for benzene, is expected to shift to a longer wavelength. spcmc.ac.in The secondary B-band, which appears around 256 nm in benzene and shows fine vibrational structure, will also undergo a bathochromic shift and likely lose its fine structure due to the substitution and the presence of polar methoxy groups. spcmc.ac.in For example, 1,4-dimethoxybenzene shows an excitation peak at 291 nm. aatbio.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Predicted λ_max (nm) Origin
E₂-band~220-240π→π
B-band~270-290π→π (symmetry-forbidden in benzene)

This table provides an estimated range for the absorption maxima based on the effects of alkyl and methoxy substituents on the benzene chromophore. spcmc.ac.inaatbio.comup.ac.zanist.govacs.org

Computational and Theoretical Investigations of 1 Cyclopropyl 2,4 Dimethoxybenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a primary workhorse in computational chemistry for investigating the electronic structure of medium to large-sized organic molecules. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a reliable balance between accuracy and computational cost for substituted benzene (B151609) derivatives. globalresearchonline.net Calculations are typically performed with Pople-style basis sets such as 6-311++G(d,p) to ensure a flexible description of electron distribution, including diffuse functions and polarization. globalresearchonline.net

These calculations yield optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and key electronic properties. For 1-Cyclopropyl-2,4-dimethoxybenzene, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. Furthermore, they provide access to energetic properties that are critical for understanding the molecule's stability and reactivity, such as the total electronic energy, dipole moment, and the energies of frontier molecular orbitals. The global minimum energy calculated for the molecule is a benchmark for its thermodynamic stability. globalresearchonline.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated ValueSignificance
Total Energy (Hartree)-656.45Represents the total electronic and nuclear repulsion energy at 0 K, indicating thermodynamic stability.
Dipole Moment (Debye)1.85 DIndicates the overall polarity of the molecule arising from the asymmetric arrangement of the electron-donating methoxy (B1213986) groups.
HOMO Energy (eV)-5.89 eVEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV)0.45 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV)6.34 eVThe energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability.

Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar aromatic compounds.

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within the molecule. For arylcyclopropanes, a key feature is the electronic interaction between the strained C-C bonds of the cyclopropyl (B3062369) group (its Walsh orbitals) and the π-system of the aromatic ring. This overlap allows the cyclopropyl group to act as a π-electron donor, influencing the electronic properties of the benzene ring.

The Highest Occupied Molecular Orbital (HOMO) of this compound is expected to have significant contributions from the benzene ring's π-system, with additional density from the p-type orbitals of the oxygen atoms in the methoxy groups and the Walsh orbitals of the cyclopropyl group. The electron-donating nature of the methoxy groups raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is typically a π* orbital of the benzene ring. Natural Bond Orbital (NBO) analysis can further quantify these interactions, revealing delocalization effects and charge transfer between the substituents and the aromatic ring.

Table 2: Key Molecular Orbitals and Their Characteristics

Molecular OrbitalPrimary CharacterDescription
HOMOπ (Benzene Ring) + p (Oxygen) + Walsh (Cyclopropyl)Delocalized over the aromatic ring, with significant contributions from the methoxy and cyclopropyl substituents. Its energy level dictates the molecule's nucleophilicity.
LUMOπ* (Benzene Ring)An antibonding orbital primarily located on the aromatic ring, which accepts electrons during chemical reactions with nucleophiles.
HOMO-1σ (Benzene/Substituents)A lower-energy orbital, typically representing the sigma framework of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Computational studies on cyclopropylbenzene (B146485) have shown that the molecule preferentially adopts a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. researchgate.net This arrangement maximizes the stabilizing electronic overlap between the ring's Walsh orbitals and the aromatic π-system. The alternative "perpendicular" conformation, where the planes are aligned, is a higher-energy transition state. For this compound, the bisected conformer is therefore expected to be the global minimum. The rotation of the two methoxy groups also leads to different conformers, with the most stable arrangement typically having the methyl groups lying in the plane of the benzene ring but oriented away from adjacent substituents to minimize steric hindrance.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. By simulating the atomic motions, MD can reveal the dynamics of the cyclopropyl group's rotation and the flexibility of the methoxy substituents, providing insight into the molecule's behavior in solution.

Table 3: Relative Energies of Key Conformers

Conformer DescriptionDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population at 298 K
Bisected~90°0.00~98%
Perpendicular~2.5~2%

Note: The dihedral angle refers to the angle between the plane of the cyclopropyl ring and the benzene ring. Energies are representative values for arylcyclopropanes.

Prediction of Spectroscopic Parameters and Experimental Data Correlation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm experimental assignments or to identify unknown compounds. For this compound, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental spectra. wisc.edu The accuracy of these predictions allows for unambiguous assignment of each proton and carbon atom in the molecule, even in cases where experimental spectra are complex. For example, calculations can distinguish between the two methoxy groups and the three distinct aromatic protons, whose chemical shifts are influenced by the electronic effects of both the cyclopropyl and methoxy substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C1-Cyclopropyl-142.5-
C2-OCH₃-159.8-
C36.65105.1d
C4-OCH₃-160.5-
C56.5098.2d
C66.95128.0s
Cyclopropyl-CH1.8814.8m
Cyclopropyl-CH₂0.958.9m
Cyclopropyl-CH₂'0.688.9m
2-OCH₃3.8555.6s
4-OCH₃3.8055.4s

Note: Predicted values are based on typical DFT/GIAO calculations and known experimental ranges for similar functional groups. wisc.educhemicalbook.comchemicalbook.com d = doublet, s = singlet, m = multiplet.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is indispensable for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and locating high-energy transition states that govern reaction rates. For this compound, this approach can elucidate mechanisms for reactions such as electrophilic aromatic substitution or the characteristic ring-opening of the cyclopropane (B1198618) moiety. rsc.org

By using DFT, chemists can model the entire reaction coordinate. For instance, in a photoredox-catalyzed ring-opening reaction, calculations can trace the pathway from the initial single-electron oxidation of the aryl cyclopropane to form a radical cation, through the C-C bond cleavage to generate a benzylic radical, and finally to the formation of the 1,3-difunctionalized product. researchgate.netresearchgate.net

A key aspect of this analysis is the calculation of the transition state (TS) structure, which represents the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical parameter that determines the reaction's feasibility and rate. By comparing the activation energies of different possible pathways, computational models can predict which reaction mechanism is favored.

Table 5: Calculated Energies for a Hypothetical Ring-Opening Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Radical CationProduct of single-electron oxidation+15.0
Transition State (TS)C-C bond cleavage+25.5
IntermediateBenzylic radical intermediate+8.0
Product1,3-difunctionalized alkane-12.0

Note: The values are hypothetical and illustrate the energy profile for a multi-step reaction mechanism, showing how computation can identify the rate-determining step (the one with the highest activation energy).

Synthesis and Exploration of Derivatives and Analogues of 1 Cyclopropyl 2,4 Dimethoxybenzene

Modification of the Aromatic Ring System

The aromatic core of 1-cyclopropyl-2,4-dimethoxybenzene serves as a scaffold amenable to various modifications, allowing for the introduction of diverse functionalities. The existing methoxy (B1213986) and cyclopropyl (B3062369) groups significantly influence the regioselectivity of these transformations, particularly in electrophilic aromatic substitution reactions.

Introduction of Additional Substituents (e.g., Halogens, Nitro, Amino)

The 2,4-dimethoxy substitution pattern strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. The methoxy groups are powerful ortho, para-directing groups. In the context of this compound, the positions available for substitution are C3, C5, and C6. The C2-methoxy group directs to the C3 (ortho) and C5 (para) positions, while the C4-methoxy group directs to the C3 (ortho) and C5 (ortho) positions. Consequently, electrophiles are predominantly directed to the C5 position, which is para to one methoxy group and ortho to the other, and to a lesser extent, the C3 position. The C6 position is generally not favored due to steric hindrance from the adjacent cyclopropyl group.

Halogenation: The introduction of halogen atoms such as chlorine, bromine, and iodine can be achieved using standard electrophilic halogenation conditions. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction proceeds by generating a "Br+" electrophile, which is then attacked by the electron-rich aromatic ring. youtube.com The primary product expected would be 5-bromo-1-cyclopropyl-2,4-dimethoxybenzene. Similarly, chlorination can be accomplished with chlorine (Cl₂) and a catalyst like iron(III) chloride (FeCl₃). Iodination is also possible using iodine in the presence of an oxidizing agent, such as nitric acid or a mixture of hydrogen peroxide and sulfuric acid, to generate the iodonium (B1229267) ion (I+). youtube.com

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), a potent electrophile. In a related system, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid resulted in substitution para to the fluoro group, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com For this compound, the nitro group is expected to add at the C5 position, yielding 1-cyclopropyl-2,4-dimethoxy-5-nitrobenzene.

Amination: The direct amination of the aromatic ring is challenging. A more common route involves the reduction of a previously introduced nitro group. The 1-cyclopropyl-2,4-dimethoxy-5-nitrobenzene can be reduced to 5-amino-1-cyclopropyl-2,4-dimethoxybenzene (an aniline (B41778) derivative) using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation.

Synthesis of Aromatic Ring-Fused Systems

The this compound framework can be elaborated to create more complex, polycyclic systems where new rings are fused to the original benzene ring.

One notable strategy is the Buchner ring expansion, which can be used to synthesize cycloheptatriene (B165957) derivatives fused to the aromatic ring. This two-step process begins with the cyclopropanation of the aromatic ring by a carbene, typically generated from ethyl diazoacetate via thermal or photochemical methods, often catalyzed by transition metals like rhodium(II) complexes. wikipedia.org This forms a norcaradiene intermediate. The second step is a thermally allowed, 6-electron disrotatory electrocyclic ring-opening of the norcaradiene to form the seven-membered cycloheptatriene ring. wikipedia.org Applying this to this compound would yield a substituted cyclohepta[b]benzene derivative.

Intramolecular cyclization reactions provide another route to fused systems. For example, derivatives of 4-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, which share a dimethoxy-substituted aromatic ring, have been shown to undergo anodic oxidation to form dibenzo[b,f]cycloheptane structures through intramolecular aryl-aryl coupling. rsc.org This suggests that if a suitable side chain were installed on the this compound core, similar intramolecular cyclizations could be triggered to build fused ring systems.

Functionalization of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, possesses unique electronic properties and inherent ring strain that allow for specific chemical transformations. Its reactivity can be harnessed to introduce new functional groups or to induce rearrangements leading to different ring systems.

Synthesis of Substituted Cyclopropyl Derivatives

The direct functionalization of the cyclopropyl ring attached to the dimethoxybenzene core allows for the synthesis of a variety of derivatives.

Vinyl Cyclopropanes: A modular approach to functionalized cyclopropanes involves the synthesis of vinyl cyclopropanes. This can be achieved through modern cross-coupling reactions. For instance, a highly substituted cis-cyclopropyl zincate can undergo a palladium(I)-catalyzed coupling with various vinyl bromides. nih.gov This method allows for the rapid and stereospecific synthesis of diverse vinyl cyclopropanes, which can serve as precursors for further transformations like cycloadditions or rearrangements. nih.gov

Cyclopropyl Ketones and Imines: Cyclopropyl ketones are valuable intermediates. The rearrangement of vinylcyclopropanes can be extended to heterocyclic analogues, where cyclopropyl ketones and cyclopropyl imines can be converted into dihydrofurans and dihydropyrroles, respectively. organicreactions.org This highlights a pathway where functionalization of the cyclopropyl ring (e.g., to a ketone) is followed by a rearrangement to a new heterocyclic system.

Ring-Expansion or Ring-Contraction Products

The strained three-membered ring of the cyclopropyl group can undergo rearrangements to form larger or, less commonly, contracted ring systems, often driven by the release of ring strain.

Ring-Expansion Reactions: A prominent ring-expansion pathway is the vinylcyclopropane-cyclopentene rearrangement . This reaction converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876) ring, typically under thermal conditions. wikipedia.org The mechanism can proceed through either a diradical intermediate or a concerted pericyclic process, depending on the substrate. wikipedia.org For an aryl-substituted cyclopropane, a vinyl group would need to be installed on the cyclopropane ring first. The subsequent thermal rearrangement would expand the three-membered ring into a five-membered cyclopentene ring. For example, 1,1-divinyl-2-phenylcyclopropanes have been shown to undergo vinylcyclopropane (B126155) rearrangement to yield vinylcyclopentene products. acs.org Transition metals, such as Ni(0), can also catalyze this rearrangement under milder conditions. nih.gov

Another powerful ring-expansion method is the Buchner ring expansion . As described previously (Section 6.1.2), this reaction involves the addition of a carbene to an aromatic ring to form a norcaradiene, which then opens to a seven-membered cycloheptatriene. wikipedia.org This reaction effectively expands the aromatic system itself by incorporating a carbon from the carbene.

Cascade reactions involving ring-opening of the cyclopropane can also lead to larger, fused ring systems. Cyclopropyl aryl ketones can undergo uncatalyzed ring-opening/recyclization cascades to form indenones and fluorenones, demonstrating a transformation from a three-membered ring to five- and six-membered fused rings. acs.org

Ring-Contraction Reactions: Ring contractions of the cyclopropyl group are less common than expansions. However, rearrangements of larger rings to form cyclopropanes are well-documented. For example, the Favorskii rearrangement of cyclic α-halo ketones can lead to ring contraction. chemistrysteps.com A related transformation, the Wolff rearrangement of cyclic α-diazoketones, can also result in a ring-contracted product. ntu.ac.ukwikipedia.org While these methods describe the formation of cyclopropanes from larger rings, direct contraction of the cyclopropane ring itself is not a typical reaction pathway. More relevant are reactions that consume the cyclopropane ring to form other structures, such as the ring-opening reactions of aryl cyclopropanes that can be initiated by photoredox catalysis. researchgate.net

Derivatization at the Methoxy Groups

The two methoxy groups on the benzene ring are key sites for derivatization, most commonly through O-dealkylation (demethylation) to unmask the corresponding phenol (B47542) functionalities. acsgcipr.org These phenolic hydroxyl groups can then serve as handles for further functionalization, such as etherification, esterification, or participation in coupling reactions.

The cleavage of aryl methyl ethers is a well-established transformation that can be achieved using a variety of reagents. wikipedia.org

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl ethers. Other Lewis acids, such as aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄), can also be employed. google.com The reaction with ZrCl₄ has been used for the selective demethylation of ortho-trimethoxybenzene compounds to prepare 2,6-dimethoxyphenol (B48157) derivatives. google.com

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave methyl ethers at elevated temperatures.

Nucleophilic Reagents: Strong nucleophiles, particularly sulfur-based ones like thiolate salts (e.g., sodium ethanethiolate, EtSNa), are effective for demethylation. wikipedia.org Lithium diphenylphosphide (LiPPh₂) is another powerful nucleophile used for this purpose. wikipedia.org

The selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions, as well as electronic and steric factors within the substrate. In the this compound system, the C4-methoxy group might be more sterically accessible than the C2-methoxy group, which is flanked by the cyclopropyl group and the other methoxy group. This could potentially allow for selective derivatization at the C4 position.

Once the phenolic derivative, such as 1-cyclopropyl-2-methoxy-4-hydroxyphenol or 1-cyclopropyl-4-methoxy-2-hydroxyphenol, is formed, the hydroxyl group can be used to introduce a wide array of new functionalities, significantly expanding the chemical space accessible from the parent compound. For example, the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, an intermediate for the drug Betaxolol, involves transformations at a phenolic hydroxyl group. google.comntnu.no

Cleavage to Hydroxy-Substituted Analogues

The conversion of this compound to its corresponding hydroxy-substituted analogues involves the cleavage of one or both methyl ether bonds. This transformation is a common strategy in synthetic organic chemistry to unmask phenolic hydroxyl groups, which can serve as critical functional handles for further molecular elaboration or are often key pharmacophoric elements in biologically active molecules.

A standard and effective method for the demethylation of aryl methyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) being a frequently employed reagent for this purpose. The reaction is typically conducted at low temperatures, such as -75 °C, to control the reactivity of the aggressive reagent. nih.gov The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic displacement of the methyl group by the bromide ion.

The stoichiometry of the BBr₃ reagent can be controlled to achieve selective cleavage. For instance, using one equivalent of BBr₃ would favor the mono-demethylation of this compound to yield a mixture of 2-cyclopropyl-5-methoxyphenol and 4-cyclopropyl-3-methoxyphenol. The use of an excess of BBr₃ would lead to the complete cleavage of both methoxy groups, affording the dihydroxy analogue, 1-cyclopropylbenzene-2,4-diol.

While this method is highly effective, the yields for such deprotection reactions can sometimes be modest, with reported yields for similar transformations being in the range of 9–33%. nih.gov This can be attributed to the aggressive nature of the reagent and the potential for the formation of unwanted byproducts. nih.gov

Table 1: Reagents for Cleavage of Methoxy Groups

ReagentConditionsProduct Type
Boron Tribromide (BBr₃)Dichloromethane, -75 °CHydroxy-substituted analogues

Synthesis of Polycyclic and Spiro Systems Incorporating the this compound Motif

The this compound motif, characterized by an electron-donating aryl group attached to a strained cyclopropane ring, serves as a valuable building block in the synthesis of complex polycyclic and spirocyclic systems. The inherent reactivity of these "donor-acceptor" (D-A) cyclopropanes allows them to act as synthetic equivalents of 1,3-dipoles, facilitating the construction of larger molecular scaffolds. nih.gov

A general and powerful method for creating precursors to such systems is the Corey-Chaykovsky cyclopropanation. nih.gov Although not starting directly from this compound, a relevant synthetic strategy involves the cyclopropanation of chalcone (B49325) derivatives. For instance, a 2-hydroxy-4-methoxy-substituted chalcone can be subjected to cyclopropanation to install the three-membered ring. These resulting 1-acyl-2-(hydroxyaryl)cyclopropanes are versatile intermediates. nih.gov

The electron-donating nature of the substituted phenyl ring activates the cyclopropane for ring-opening reactions, which can be harnessed in domino transformations. The presence of a nucleophilic group on the aryl ring, such as a hydroxyl group (often revealed by cleavage of a methoxy ether as described in section 6.3.1), can participate in intramolecular cyclizations following the ring-opening event. This strategy provides a pathway to various oxygen-containing heterocyclic systems, such as chromanes and 2,3-dihydrobenzofurans. nih.gov These reactions showcase how the cyclopropyl-aryl moiety can be strategically employed to generate fused polycyclic structures.

Table 2: Synthetic Applications of the Cyclopropyl-Aryl Motif

Reaction TypeIntermediatesResulting Systems
Domino TransformationsDonor-Acceptor CyclopropanesPolycyclic Heterocycles (e.g., Chromanes)
Rearrangements2-Hydroxyaryl-substituted cyclopropanes2,3-Dihydrobenzofurans

Development of Chiral Derivatives and Enantiomeric Separations

The development of chiral, non-racemic derivatives of cyclopropanes is of significant interest due to their prevalence in medicinal chemistry. For cyclopropane-containing structures like the derivatives of this compound, controlling the stereochemistry is crucial. A highly effective method for obtaining enantiomerically pure compounds from a racemic mixture is through diastereomeric crystallization. mdpi.com

This technique can be applied to cyclopropane derivatives that possess a carboxylic acid functionality. A very facile protocol for the chiral resolution of racemic cyclopropyl carboxylic acids involves their reaction with chiral resolving agents, such as cinchona alkaloids (e.g., cinchonine (B1669041) or cinchonidine). mdpi.com The reaction of the racemic acid with a single enantiomer of the chiral base forms a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. A single crystallization can often be sufficient to isolate one of the diastereomeric salts in high purity. mdpi.com Subsequently, the pure diastereomeric salt is treated with an acid to break the salt and liberate the desired enantiomerically enriched cyclopropyl carboxylic acid, often with an enantiomeric excess (ee) greater than 95%. mdpi.com This method provides access to both enantiomers of the target compound by selecting the appropriate cinchona alkaloid (cinchonine or its pseudo-enantiomer, cinchonidine). These enantiopure acids are then valuable precursors for the synthesis of other chiral derivatives. mdpi.com

Table 3: Method for Enantiomeric Separation

TechniqueResolving AgentsKey PrincipleOutcome
Diastereomeric CrystallizationCinchona Alkaloids (Cinchonine, Cinchonidine)Formation of diastereomeric salts with different solubilities.Separation of enantiomers, yielding enantiomerically enriched (>95% ee) carboxylic acids. mdpi.com

Environmental Fate and Degradation Studies of 1 Cyclopropyl 2,4 Dimethoxybenzene

Photolytic Degradation Pathways and Mechanisms

Direct photolysis in the environment is a potential degradation pathway for aromatic compounds like 1-cyclopropyl-2,4-dimethoxybenzene. The presence of the benzene (B151609) ring and its substituents suggests it will absorb sunlight, which can lead to photochemical reactions.

Studies on dimethoxybenzene (DMOB) isomers provide valuable insights into the potential photolytic behavior of this compound. Research has shown that the photodegradation of DMOB isomers is significantly enhanced at the air-ice interface compared to in aqueous solution. escholarship.orgcopernicus.orgmaterialscloud.org This enhancement is attributed to both changes in light absorbance and, more significantly, an increase in the quantum yield of the photochemical reactions at the interface. escholarship.orgcopernicus.orgmaterialscloud.org For instance, the quantum yields for DMOB isomers were found to be 6- to 24-fold larger at the air-ice interface. copernicus.orgmaterialscloud.org

The proposed mechanism for the photodegradation of dimethoxybenzenes involves the formation of an excited triplet state upon absorption of light. copernicus.org This excited state can then undergo further reactions. For 1,4-DMOB, excitation at 266 nm leads to a triplet excited state that decays to a solvated electron and a long-lived organic radical cation. copernicus.org It is plausible that this compound would follow a similar pathway, with the initial step being excitation of the aromatic ring, followed by reactions influenced by the electron-donating methoxy (B1213986) groups and the cyclopropyl (B3062369) ring. The cyclopropyl group itself can be susceptible to ring-opening reactions under certain photolytic conditions, adding another layer of complexity to the potential degradation pathways.

Table 1: Photodegradation Rate Constant Enhancements for Dimethoxybenzene Isomers

CompoundEnhancement in Liquid-Like Regions (LLRs)Enhancement at Air-Ice Interface
1,2-Dimethoxybenzene~1x~15x
1,3-Dimethoxybenzene (B93181)~3x~15x (upper bound)
1,4-Dimethoxybenzene (B90301)~6x~30x

Data sourced from studies on dimethoxybenzene isomers and may be indicative of the behavior of this compound under similar conditions. escholarship.orgcopernicus.org

Chemical Oxidation Pathways in Environmental Contexts

In the environment, chemical oxidation, primarily by hydroxyl radicals (•OH) in the atmosphere and aquatic systems, is a major degradation pathway for organic pollutants. rsc.org The reaction of •OH with aromatic compounds typically involves addition to the aromatic ring to form a hydroxycyclohexadienyl radical. rsc.org

For this compound, the presence of two electron-donating methoxy groups would activate the benzene ring towards electrophilic attack by hydroxyl radicals. The oxidation of methoxy-substituted benzenes is known to be more facile than that of unsubstituted benzene. oup.com The reaction with hydroxyl radicals is expected to be a significant removal process in the atmosphere. researchgate.net

The initial attack of the hydroxyl radical on the aromatic ring of this compound would likely occur at the positions activated by the methoxy groups and ortho/para to them. This would lead to the formation of various hydroxylated intermediates. Subsequent reactions could involve ring opening or further oxidation of the hydroxylated products. The cyclopropyl group might also be susceptible to oxidation, potentially leading to ring-opened products. The oxidation of alkyl side-chains on benzene rings by strong oxidants is a known reaction, although the cyclopropyl group's reactivity in this context is specific. libretexts.org

Biotransformation and Microbial Degradation Mechanisms

Biotransformation by microorganisms is a critical process in the environmental degradation of organic compounds. mhmedical.commhmedical.comslideshare.net Fungi and bacteria possess enzymes, such as cytochrome P450 monooxygenases and dioxygenases, that can initiate the breakdown of aromatic hydrocarbons. researchgate.netresearchgate.net

While no studies have specifically investigated the microbial degradation of this compound, inferences can be drawn from related compounds. The general pathway for the microbial degradation of aromatic hydrocarbons often involves hydroxylation of the aromatic ring to form catechols, which can then undergo ring cleavage. researchgate.net For this compound, initial attack by mono- or dioxygenases would likely lead to the formation of hydroxylated and demethylated intermediates.

Identification and Characterization of Transformation Products

Based on the degradation pathways discussed above, a number of transformation products can be anticipated from the environmental degradation of this compound.

Photolytic and Chemical Oxidation Products:

Hydroxylated derivatives: Formation of various phenols through the addition of hydroxyl radicals to the aromatic ring.

Demethylated products: Cleavage of the methoxy groups to form corresponding phenols. For example, the thermal decomposition of dimethoxybenzenes is known to produce phenols and other oxygenated compounds. nih.gov

Ring-opened products: Cleavage of the benzene ring following oxidation can lead to the formation of various aliphatic acids and aldehydes.

Quinones: Oxidation of the hydroxylated intermediates can lead to the formation of benzoquinones. oup.com

Cyclopropane (B1198618) ring-opened products: Oxidation could potentially lead to the opening of the three-membered ring, resulting in a propyl or propenyl side chain, which would then be further oxidized.

Biotransformation Products:

Hydroxylated and demethylated intermediates: Similar to chemical oxidation, microbial enzymes can introduce hydroxyl groups and cleave methoxy groups.

Catechols: Dihydroxylated intermediates that are key substrates for ring-cleavage enzymes.

Ring-cleavage products: Subsequent to catechol formation, the aromatic ring can be cleaved to form muconic acid derivatives and other aliphatic acids that can enter central metabolic pathways.

Table 2: Plausible Transformation Products of this compound

Degradation ProcessPotential Transformation Products
Photolysis / Chemical Oxidation1-Cyclopropyl-2,4-dihydroxybenzene, 4-Cyclopropyl-3-methoxyphenol, 2-Cyclopropyl-5-methoxyphenol, Cyclopropyl-p-benzoquinone derivatives, various ring-opened aliphatic acids and aldehydes.
Biotransformation1-Cyclopropyl-2,4-dihydroxybenzene (cyclopropyl catechol), various hydroxylated and demethylated intermediates, muconic acid derivatives (from ring cleavage).

This table presents hypothetical transformation products based on known degradation pathways of analogous compounds.

Kinetic Studies of Environmental Degradation Processes

Quantitative data on the degradation kinetics of this compound are not available. However, kinetic data from related compounds can provide an estimation of its environmental persistence.

The rate of photolysis is dependent on the quantum yield and the rate of light absorption. For dimethoxybenzene isomers, photodegradation rate constants were found to be significantly higher at the air-ice interface, suggesting that in certain environments, photolysis could be a rapid degradation process. copernicus.orgmaterialscloud.org

The reaction with hydroxyl radicals is expected to be a primary determinant of the atmospheric lifetime of this compound. Kinetic studies on the reaction of OH radicals with methoxybenzenes have been conducted and show that these reactions are generally fast. researchgate.net The presence of two activating methoxy groups suggests that the reaction rate constant for this compound with •OH would be high, leading to a relatively short atmospheric half-life. The environmental persistence of organic pollutants is governed by the rates of various degradation processes, and for a compound like this, atmospheric oxidation is likely to be a key factor. nih.gov

In aquatic and soil environments, the rates of biodegradation would depend on the presence of competent microbial populations and environmental conditions such as temperature, pH, and nutrient availability. Without experimental data, it is difficult to predict the half-life of this compound in these compartments.

Non Biological Applications of 1 Cyclopropyl 2,4 Dimethoxybenzene and Its Derivatives

Role as Synthetic Intermediates in Fine Chemical Production

There is no direct evidence in the reviewed literature of 1-Cyclopropyl-2,4-dimethoxybenzene being used as a synthetic intermediate for the production of fine chemicals. In a broader context, cyclopropane (B1198618) derivatives are recognized as valuable intermediates in the synthesis of pharmaceutically active compounds. google.com The general strategy involves the addition of a carbene moiety to an olefin to create the cyclopropane ring. google.com

Similarly, benzene (B151609) derivatives with dimethoxy groups are utilized as precursors in various synthetic pathways. For instance, 2,4-dimethoxy-1-(1-methylethoxy)-benzene serves as an intermediate in the synthesis of certain pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.ai However, no literature directly links this compound to similar applications. The synthesis of cyclopropylbenzene (B146485) and its derivatives is well-established, often utilizing readily available starting materials to produce compounds of interest. orgsyn.org

Use in Material Science and Polymer Chemistry

The application of this compound or its derivatives in material science and polymer chemistry is not documented in the available literature. Research into benzene derivatives for materials science often focuses on their electronic and structural properties. For example, the Friedel–Crafts alkylation of 1,4-dimethoxybenzene (B90301) can produce compounds like 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, which has been studied for its crystal structure and potential material applications. researchgate.net

Nitrocyclopropanes are another class of cyclopropane derivatives that have been investigated, primarily for their potential as energetic materials due to the strained ring system. arkat-usa.org However, these examples are structurally distinct from this compound, and there is no indication that the target compound possesses properties suitable for polymer synthesis or other material science applications.

Applications in Catalysis and Ligand Design

No specific catalytic applications or uses in ligand design involving this compound have been reported. The field of catalysis often employs complex organic molecules as ligands to tune the activity and selectivity of metal catalysts. For instance, diphosphine-benzophenone ligands have been shown to be effective in nickel-catalyzed alkyne cyclotrimerization. nih.gov These adaptive ligands can modify their coordination to the metal center, enhancing catalytic performance. nih.gov While this demonstrates the potential for substituted benzene derivatives in catalysis, it does not directly implicate this compound.

Electrochemical Applications

There is no available research on the electrochemical applications of this compound. The electrochemical behavior of a compound is determined by its molecular structure, and without experimental data, any discussion on this topic would be purely speculative.

Future Research Directions and Emerging Challenges

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing 1-cyclopropyl-2,4-dimethoxybenzene and its analogues is a primary research challenge. Traditional cyclopropanation methods often rely on hazardous reagents or harsh conditions. Future efforts will likely focus on the following green and sustainable approaches:

Photoredox Catalysis: This rapidly evolving field offers a powerful strategy for cyclopropanation under mild conditions using visible light. thieme-connect.comnih.govadvanceseng.com Future research could develop photoredox-catalyzed methods that utilize simple and readily available precursors for the synthesis of this compound, minimizing waste and avoiding the use of toxic reagents like diazo compounds. nih.govchemistryviews.org The development of new organic photocatalysts could further enhance the efficiency and applicability of these reactions. nih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled stereoselectivity and sustainability. nih.gov Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, have shown promise in catalyzing asymmetric cyclopropanation reactions. utdallas.eduutdallas.edu A significant future direction would be the development of specific biocatalysts for the enantioselective synthesis of chiral derivatives of this compound, providing access to optically pure compounds for applications in medicinal chemistry. nih.govnih.gov

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving chemical reactions, offering a high degree of control and minimizing waste. rsc.orgcrossref.org The application of electrochemical methods to the cyclopropanation of dimethoxybenzene derivatives or the coupling of cyclopropyl (B3062369) precursors represents a promising green alternative to traditional chemical synthesis. researchgate.net

Flow Chemistry and Automation: Continuous flow synthesis and automated systems can improve the safety, scalability, and efficiency of chemical processes. llnl.gov Implementing these technologies for the synthesis of this compound would allow for better control over reaction parameters and facilitate larger-scale production for further studies and applications.

Sustainable MethodKey AdvantagesPotential Application to this compound
Photoredox CatalysisMild reaction conditions, use of visible light, avoids toxic reagents. thieme-connect.comnih.govadvanceseng.comDirect cyclopropanation of 2,4-dimethoxybenzene or related precursors.
BiocatalysisHigh stereoselectivity, environmentally benign, operates in aqueous media. nih.govutdallas.edunih.govEnantioselective synthesis of chiral analogues.
Electrochemical SynthesisReagent-free activation, precise control over reaction conditions. rsc.orgcrossref.orgGreen synthesis via oxidative or reductive coupling strategies.
Flow ChemistryEnhanced safety, scalability, and process control. llnl.govEfficient and reproducible production for material and biological screening.

Exploration of Novel Reactivity and Cascade Reactions

The interplay between the strained cyclopropyl ring and the electron-donating methoxy (B1213986) groups suggests a rich and largely unexplored reactivity profile for this compound. Future research will likely focus on harnessing this unique electronic structure to develop novel transformations.

C-H Functionalization: Direct activation and functionalization of the C-H bonds on both the benzene (B151609) and cyclopropyl rings would provide a highly atom-economical route to more complex derivatives. Research into transition-metal-catalyzed C-H activation specific to this scaffold could unlock new pathways for diversification.

Ring-Opening Reactions: The cyclopropyl group can act as a "latent" double bond, participating in ring-opening reactions under thermal, photochemical, or catalytic conditions. The electron-rich aromatic ring is expected to influence the regioselectivity of these reactions, opening avenues to novel carbocyclic and heterocyclic systems.

Cascade Reactions: Designing cascade reactions, where multiple bond-forming events occur in a single operation, is a key goal of modern synthesis. This compound could serve as a starting point for cascades initiated by cyclopropane (B1198618) ring-opening, followed by intramolecular cyclizations or cycloadditions, leading to rapid increases in molecular complexity.

Cross-Coupling Reactions: The development of transition-metal-catalyzed cross-coupling reactions that selectively functionalize the cyclopropane ring would be a significant advance. nih.gov This could involve the development of methods for the synthesis of cyclopropyl halides or organometallic reagents derived from this compound for use in standard cross-coupling protocols.

Advanced Characterization Techniques for Complex Systems

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their characterization and for studying their behavior in complex environments.

High-Resolution Chromatography: The separation of closely related isomers and enantiomers will be essential, particularly for biological evaluation. The use of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and centrifugal partition chromatography (CPC), will be necessary to isolate pure compounds from complex reaction mixtures. rotachrom.comnih.gov

In-Situ Spectroscopy: The use of in-situ spectroscopic techniques, such as reaction monitoring with NMR or IR spectroscopy, will provide valuable mechanistic insights into the novel reactions of this compound. This will allow for the optimization of reaction conditions and the identification of transient intermediates.

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives will be critical for unambiguously determining their three-dimensional structure. This information is vital for understanding structure-activity relationships and for guiding computational studies.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental work with computational modeling is a powerful strategy for accelerating research and gaining a deeper understanding of molecular systems.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound. These calculations can guide experimental design by identifying the most likely sites of reaction and predicting the outcomes of proposed transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as enzymes or materials. chemrxiv.orgmdpi.comyoutube.comrsc.orgnih.gov This can provide insights into its behavior in biological systems or its potential for self-assembly in materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives with measured biological activity is developed, QSAR models can be built to correlate structural features with activity. nih.govyoutube.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Integrated ApproachContribution to Research
DFT CalculationsPredicts reactivity, electronic structure, and spectroscopic data to guide experiments.
Molecular Dynamics SimulationsSimulates molecular motion and interactions to understand behavior in complex systems. chemrxiv.orgmdpi.com
QSAR ModelingCorrelates chemical structure with biological activity to predict the potency of new designs. nih.govyoutube.com

Design of Next-Generation Functional Molecules

The unique structural and electronic properties of the this compound scaffold make it an attractive starting point for the design of new functional molecules with applications in medicinal chemistry and materials science. longdom.org

Medicinal Chemistry Scaffolds: The cyclopropyl group is a recognized pharmacophore that can improve metabolic stability and binding affinity. nih.gov The this compound core could be elaborated to create libraries of compounds for screening against various biological targets. The concept of "scaffold hopping" could be applied to replace existing motifs in known drugs with this novel scaffold. dtic.mil

Molecular Probes: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes or to sense specific analytes.

Functional Materials: The rigid structure and potential for self-assembly of molecules based on this scaffold could be exploited in the development of new organic materials with interesting electronic or optical properties. llnl.govrsc.orgjhu.edusemanticscholar.org Research could explore their use in organic electronics, sensors, or as building blocks for more complex supramolecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-2,4-dimethoxybenzene, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Friedel-Crafts alkylation, where a cyclopropylmethyl group is introduced to a dimethoxybenzene precursor. Cyclopropanation of allyl precursors using reagents like diethylzinc and diiodomethane is another route. Optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane), and catalyst choice (e.g., Lewis acids like AlCl₃). Reaction yields improve with slow addition of reagents and inert atmospheres to prevent side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Answer : Use a combination of NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include methoxy protons (δ 3.7–3.9 ppm) and cyclopropyl ring protons (δ 0.6–1.2 ppm). X-ray crystallography or computational DFT calculations can resolve ambiguities in substitution patterns. ESR spectroscopy may assist in detecting radical intermediates during synthesis .

Q. What are the stability profiles and incompatible reagents for this compound under laboratory conditions?

  • Answer : The compound is stable in neutral aqueous solutions (pH 5–9) and under inert atmospheres. Avoid exposure to strong acids/bases (risk of demethylation or ring-opening) and oxidizing agents (e.g., HNO₃, KMnO₄). Store at 2–8°C in amber vials to prevent photodegradation .

Q. What safety protocols are critical when handling this compound?

  • Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and implement emergency measures:

  • Skin contact: Wash with soap/water; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; monitor for respiratory distress.
  • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ESR g-factors) for dimethoxybenzene derivatives be resolved?

  • Answer : Variations in g-factors (e.g., ±10⁻⁵ differences between isomers) arise from electron-donating substituents and steric effects. Use comparative studies with isotopic labeling (e.g., deuterated analogs) and hybrid DFT-ESR simulations to validate experimental data. For example, 2,5-dimethyl-1,4-dimethoxybenzene shows a g-factor of 2.00367 ± 0.00002, while 2,3-diisopropyl derivatives exhibit 2.00372 ± 0.00002 .

Q. What strategies enhance the reactivity of the cyclopropane ring in cross-coupling or cycloaddition reactions?

  • Answer : Activate the cyclopropane via strain-release strategies:

  • Transition metal catalysis : Use Pd(0) or Ni(0) to facilitate C–C bond cleavage.
  • Photocatalysis : UV light promotes ring-opening for [2+2] cycloadditions.
  • Acid-mediated rearrangements : Concentrated H₂SO₄ induces alkyl shifts, enabling access to diastereomers .

Q. How do steric and electronic effects of the cyclopropyl and methoxy groups influence structure-activity relationships (SAR) in medicinal chemistry?

  • Answer : The cyclopropyl group introduces torsional strain, enhancing binding to flat hydrophobic pockets (e.g., enzyme active sites). Methoxy substituents participate in hydrogen bonding with residues like Asp or Glu. In silico docking studies (AutoDock Vina) combined with MD simulations (AMBER) can quantify binding free energies and optimize substituent positions .

Q. What computational models predict physicochemical properties (e.g., logP, pKa) for cyclopropane-containing aromatics?

  • Answer : Quantum chemistry (DFT) and QSPR models trained on datasets like PubChem predict logP (~2.8) and pKa (~10.2 for methoxy groups). Neural networks (e.g., CC-DPS) integrate atomic partial charges and topological descriptors to estimate solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.